InChI=1S/C21H30N2/c1-5-16(3)22-20-11-7-18(8-12-20)15-19-9-13-21(14-10-19)23-17(4)6-2/h7-14,16-17,22-23H,5-6,15H2,1-4H3
. The molecular weight of the compound is 310.5 g/mol .
The synthesis of 4,4'-Methylenebis(N-sec-butylaniline) typically involves the reaction of N-sec-butylaniline with formaldehyde. The general synthetic route can be outlined as follows:
In industrial settings, this process is scaled up using bulk reactors where temperature, pressure, and reaction time are meticulously controlled to optimize yield and purity. Purification methods such as distillation or recrystallization are employed to remove impurities .
The molecular structure of 4,4'-Methylenebis(N-sec-butylaniline) features two aromatic amine groups connected by a methylene bridge. The structural formula can be represented as follows:
Key features include:
The compound is typically observed as a colorless to yellow clear liquid at room temperature .
4,4'-Methylenebis(N-sec-butylaniline) can undergo several chemical reactions:
The primary application of 4,4'-Methylenebis(N-sec-butylaniline) is as an epoxy curing agent.
It interacts with epoxy resins during the curing process.
The compound reacts chemically with epoxy groups to form a three-dimensional cross-linked thermoset network. This network enhances the mechanical properties and thermal stability of the cured epoxy resin.
The curing process involves several steps:
The result is a hardened thermoset polymer that exhibits improved durability and resistance to environmental stressors .
Key physical and chemical properties of 4,4'-Methylenebis(N-sec-butylaniline) include:
Property | Value |
---|---|
Molecular Weight | 310.49 g/mol |
Boiling Point | 250 °C (at 3 mmHg) |
Flash Point | 232 °C |
Specific Gravity | 1.00 |
Solubility in Water | Insoluble (2 mg/L at 20 °C) |
Appearance | Colorless to yellow clear liquid |
Purity | >98% (GC) |
These properties indicate that the compound is stable under normal conditions but should be handled with care due to its potential toxicity .
4,4'-Methylenebis(N-sec-butylaniline) has several significant applications:
Its versatility makes it valuable across multiple industries including construction, automotive, and electronics .
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2